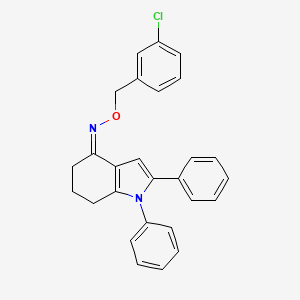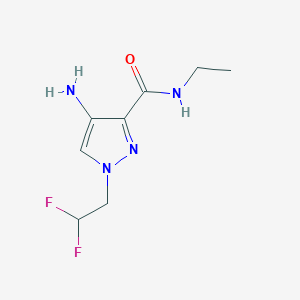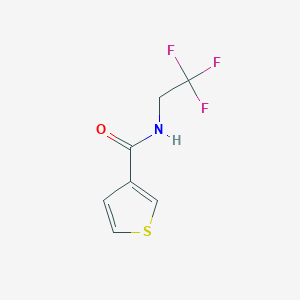
N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C7H6F3NOS and a molecular weight of 209.19 . It is used in research and has potential applications in various fields .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a carboxamide group with a 2,2,2-trifluoroethyl substituent . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
A significant portion of research on compounds related to N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide focuses on chemical synthesis and structural characterization. For instance, studies have detailed the synthesis of thiophene derivatives through various chemical reactions, highlighting their potential as intermediates in organic synthesis. These compounds have been characterized using X-ray diffraction, spectroscopic techniques, and elemental analyses, providing insights into their molecular structures and properties. The synthesis of these compounds often involves reactions that yield products with potential antibacterial activities, indicating their relevance in pharmaceutical research (Cakmak et al., 2022).
Antimicrobial Activity
Another area of focus is the exploration of the antimicrobial properties of thiophene derivatives. Various studies have synthesized compounds to evaluate their effectiveness against different microorganisms. These compounds have shown potential as antibacterial and antifungal agents, with some demonstrating significant activity against specific bacterial and fungal strains. This research underlines the potential of thiophene derivatives in developing new antimicrobial agents to combat resistant pathogens (Sowmya et al., 2018).
Pharmacological Applications
Thiophene derivatives have also been investigated for their pharmacological applications, including their potential as antiarrhythmic, serotonin antagonist, and antianxiety agents. Research in this area has led to the synthesis of novel thiophene derivatives that were tested for various biological activities, indicating their potential in medicinal chemistry for the development of new therapeutic agents (Amr et al., 2010).
Anticancer Activity
Additionally, the anticancer activity of thiophene derivatives has been a significant focus. New compounds have been synthesized and evaluated for their cytotoxicity against different cancer cell lines. These studies suggest that certain thiophene derivatives could serve as promising candidates for anticancer drug development, offering new avenues for research into effective cancer therapies (Atta & Abdel‐Latif, 2021).
Zukünftige Richtungen
“N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide” and other fluorine-containing compounds have potential applications in various fields, including medicinal chemistry, pesticides, and functional materials . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is an important area of research for pharmaceutical and synthetic chemists .
Wirkmechanismus
Target of Action
It is structurally similar to the compound lotilaner , which is a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites .
Mode of Action
Based on its structural similarity to lotilaner , it can be inferred that it might also act as a non-competitive antagonist of the GABACl. This means that it binds to a site on the GABACl that is distinct from the active site, altering the channel’s conformation and inhibiting its function .
Biochemical Pathways
As a potential gabacl antagonist, it could affect the gabaergic signaling pathway, leading to a decrease in chloride ion influx and a subsequent increase in neuronal excitability .
Pharmacokinetics
It is also predicted to be a CYP1A2 inhibitor .
Result of Action
As a potential gabacl antagonist, it could lead to increased neuronal excitability, which could result in various physiological effects depending on the specific neurons affected .
Eigenschaften
IUPAC Name |
N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)4-11-6(12)5-1-2-13-3-5/h1-3H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRPUQOAFMWHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

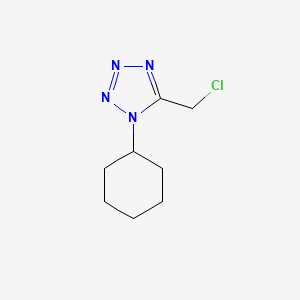
![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2795038.png)
![dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2795039.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylsulfanylpropanamide](/img/structure/B2795040.png)
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2795043.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2795044.png)
![1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol](/img/structure/B2795045.png)
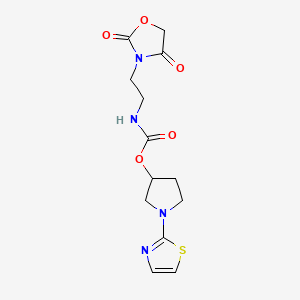
![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(diphenylphosphino)ferrocene](/img/structure/B2795050.png)

